molecular formula C17H13FN4OS B2847706 2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-96-7

2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2847706
CAS RN: 1021060-96-7
M. Wt: 340.38
InChI Key: XJQWENKBPMYFJY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups, including a benzamide, pyridazinyl, and pyridinyl group . These types of compounds are often synthesized for their potential biological activities.


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions . The yields can vary depending on the specific conditions and reactants used .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The specific reactions would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Fluorescent Properties for Biological Applications

Research on benzamides with pyridine, pyridazine, and other heterocyclic rings has led to the development of novel blue fluorophores. These compounds, particularly those with pyridazine moieties, exhibit blue fluorescence with quantum yields indicating potential applications in biological imaging and organic materials. The study by Yamaji et al. (2017) elucidates the synthesis, structure, and photophysical properties of such compounds, offering insights into their luminescence mechanisms both in solution and solid state, which could inform the development of new diagnostic tools and materials for biological research (Yamaji et al., 2017).

Radiosynthesis for Clinical Imaging

The automated radiosynthesis of [18F]-labeled tracers demonstrates the potential of fluorinated compounds in clinical imaging. Ohkubo et al. (2021) have developed a method for producing radiotracers like [18F]FMISO and [18F]PM-PBB3, used in imaging hypoxia and tau pathology respectively. This work showcases the utility of fluorinated benzamides in creating effective tools for disease diagnosis and monitoring, especially in neurodegenerative diseases and cancer (Ohkubo et al., 2021).

Chemosensors for Metal Ion Detection

Li et al. (2014) explored the application of a fluorescent sensor based on benzamide for selective detection of Zn(2+) ions. The sensor's design utilizes a quinoline group for fluorescence and a pyridin-2-ylmethanamine for metal binding, demonstrating the potential of benzamide derivatives in environmental monitoring and biological studies where precise metal ion detection is crucial (Li et al., 2014).

Structural Systematics for Drug Design

Mocilac et al. (2012) examined a grid of fluoro-N-(pyridyl)benzamides to correlate their crystal structure and molecular conformation with physicochemical properties. This research aids in understanding how substitution patterns affect drug molecules' behavior, offering a foundation for rational drug design and development (Mocilac et al., 2012).

Antimicrobial and Antitumor Activities

Several studies have synthesized novel pyridine and fused pyridine derivatives demonstrating significant antimicrobial and antioxidant activities. For example, Flefel et al. (2018) synthesized compounds with potential as GlcN-6-P synthase inhibitors, displaying antimicrobial and antioxidant properties, which underscores the versatility of benzamide derivatives in developing new therapeutic agents (Flefel et al., 2018).

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses as a medicinal agent. Additionally, studies could be conducted to optimize its synthesis and improve the yield .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biological entities.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

properties

IUPAC Name

2-fluoro-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-14-4-2-1-3-13(14)17(23)20-15-5-6-16(22-21-15)24-11-12-7-9-19-10-8-12/h1-10H,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQWENKBPMYFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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